molecular formula C7H13NO2S B13004251 Methylthietan-3-yl-D-alaninate

Methylthietan-3-yl-D-alaninate

Cat. No.: B13004251
M. Wt: 175.25 g/mol
InChI Key: OEQWUDICBDATEB-RXMQYKEDSA-N
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Description

Methylthietan-3-yl-D-alaninate is a synthetic derivative of D-alanine, where the carboxylic acid group is esterified with a methyl-substituted thietan-3-yl moiety. Thietane, a three-membered sulfur-containing ring, introduces unique steric and electronic properties to the compound.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl (2R)-2-(thietan-3-ylamino)propanoate

InChI

InChI=1S/C7H13NO2S/c1-5(7(9)10-2)8-6-3-11-4-6/h5-6,8H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

OEQWUDICBDATEB-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C(=O)OC)NC1CSC1

Canonical SMILES

CC(C(=O)OC)NC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylthietan-3-yl-D-alaninate typically involves the reaction of thietane derivatives with alanine. One common method includes the use of methylthietan-3-ylmethanol as a starting material. This compound undergoes esterification with D-alanine under acidic conditions to form this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methylthietan-3-yl-D-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylthietan-3-yl-D-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methylthietan-3-yl-D-alaninate involves its interaction with specific molecular targets. The thietane ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Routes : The thietan-3-yl group in this compound could be synthesized similarly to Compound 1, using thiirane derivatives .
  • Biological Activity : D-alanine derivatives are explored as enzyme inhibitors or antimicrobial agents. The thietan ester may enhance bioavailability but could limit stability in vivo.
  • Data Limitations : Direct studies on this compound are absent; current insights rely on extrapolation from analogs .

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